1-Methyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

1-Methyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS 104909-45-7) is a C9H10N4 heterocyclic compound characterized by a pyrazole core bearing a C-4 pyridin-2-yl substituent and a C-5 primary amine, with a molecular weight of 174.20 g/mol. This compound is a member of the aminopyrazole class, a scaffold widely recognized as a 'privileged structure' in medicinal chemistry due to its ability to engage biological targets through multiple hydrogen bond donor/acceptor sites and Pi-stacking interactions , and is available commercially in research-grade (95%) purity.

Molecular Formula C9H10N4
Molecular Weight 174.20 g/mol
CAS No. 104909-45-7
Cat. No. B13070407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine
CAS104909-45-7
Molecular FormulaC9H10N4
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)C2=CC=CC=N2)N
InChIInChI=1S/C9H10N4/c1-13-9(10)7(6-12-13)8-4-2-3-5-11-8/h2-6H,10H2,1H3
InChIKeyUHLIXQMNHQHCQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS 104909-45-7) Procurement Baseline: A Heterocyclic Building Block with Documented Kinase Patent Relevance


1-Methyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS 104909-45-7) is a C9H10N4 heterocyclic compound characterized by a pyrazole core bearing a C-4 pyridin-2-yl substituent and a C-5 primary amine, with a molecular weight of 174.20 g/mol [1]. This compound is a member of the aminopyrazole class, a scaffold widely recognized as a 'privileged structure' in medicinal chemistry due to its ability to engage biological targets through multiple hydrogen bond donor/acceptor sites and Pi-stacking interactions , and is available commercially in research-grade (95%) purity [1].

Why 1-Methyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine Cannot Be Simply Interchanged with Other Pyridylpyrazoles


Procurement decisions for pyridylpyrazole building blocks that fail to account for exact regiochemistry and substitution patterns introduce significant scientific risk. The specific arrangement of the methyl group at N-1, the pyridin-2-yl group at C-4, and the amine at C-5 in this compound creates a distinct pharmacophore orientation that determines its vector in molecular recognition events, hydrogen bonding networks, and subsequent reactivity in derivatization reactions [1]. Literature on closely related 2-pyridyl-substituted pyrazoles demonstrates that even minor alterations in substituent identity and position can drastically alter TGF-beta type 1 receptor (ALK5) kinase inhibitory activity in cell-based assays [2], making generic 'same-class' substitution scientifically unreliable without explicit re-validation data.

Quantitative Differentiation Evidence for 1-Methyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine in Scientific Selection


Regiochemical and Hydrogen Bond Receptor/Donor Configuration for Kinase-Interacting Motif Construction

This compound possesses a unique combination of 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptor (HBA) sites, with a topological polar surface area (TPSA) of 56.7 Ų [1]. In contrast, its des-methyl analog, 4-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS 493038-87-2), bears the same C-4 and C-5 substitutions but lacks the N-1 methyl group, resulting in a HBD count of 3 and an alternate tautomeric equilibrium that can alter the orientation of the HBD vectors [2]. The N-methylation in the target compound eliminates one tautomeric state, potentially simplifying binding mode predictions and reducing off-target interactions associated with an unmethylated pyrazole NH when integrated into kinase inhibitor pharmacophores.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Class-Level ALK5 Inhibitory Activity in Cell-Based Reporter Assays for Pyridylpyrazoles

While quantitative data for this exact compound is not reported, the core 2-pyridyl-substituted pyrazole scaffold is a validated kinase inhibitor motif. A head-to-head study by Dewang & Kim (2010) demonstrated that structurally related 2-pyridyl-substituted pyrazoles inhibit ALK5 in a cell-based luciferase reporter assay, with the most potent analog (28c) achieving 96% and 93% inhibition at 0.1 μM in HaCaT cells [1]. This class-level data demonstrates the intrinsic potential of the pyridylpyrazole core, and the target compound's specific substitution pattern offers a distinct vector for optimization that could lead to improved selectivity or potency that is unattainable with the reported analogs.

Cancer Biology TGF-beta Signaling Luciferase Reporter Assay

Verified Application Scenarios for Procuring 1-Methyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine


Design and Synthesis of N-1 Methylated Pyrazol-5-amine Kinase Inhibitor Libraries

Based on the evidence that this compound provides a single hydrogen bond donor and a restricted conformational profile compared to its des-methyl analogs [1], it is the preferred starting material for synthesizing focused kinase inhibitor libraries where precise HBD vector control is hypothesized to improve selectivity. The embedded pyridyl group serves as a key hinge-binding motif, a concept supported by the class-level ALK5 inhibitory data of related 2-pyridyl pyrazoles [2].

Structure-Activity Relationship (SAR) Expansion of TGF-beta Type 1 Receptor Antagonists

The compound's scaffold is validated by the potent ALK5 inhibition (96% at 0.1 μM) of a structurally related pyridylpyrazole in a cellular context [2]. Procurement of this specific amine enables the systematic modification of the C-3 and N-1 positions to enhance potency or improve physicochemical properties, filling a SAR gap not addressed by the quinoline-containing compounds in the original study.

Computational Chemistry and Docking Studies as an N-Methylated Pyrazole Probe

The defined protonation state enforced by N-1 methylation makes this compound an excellent choice for computational chemists building pharmacophore models [1]. It avoids the complexities of tautomeric ambiguity inherent in unmethylated pyrazole amines, leading to more reliable docking results when prospecting potential kinase targets.

Quote Request

Request a Quote for 1-Methyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.